1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride
Description
Structural Significance of 1,2,4-Oxadiazole Core in Bioactive Compounds
The structural architecture of the 1,2,4-oxadiazole ring system confers unique properties that have established it as a privileged scaffold in bioactive compound development. The heterocycle demonstrates bioisosteric equivalence with ester and amide moieties, primarily due to its capacity for specific intermolecular interactions while maintaining superior hydrolytic stability. This characteristic has proven particularly valuable when designing compounds where the instability of conventional functional groups, such as susceptibility to hydrolysis, presents formulation or metabolic challenges.
The electronic configuration of the 1,2,4-oxadiazole ring, featuring lone pair electrons and aromatic character, contributes significantly to its biological activity profile. The presence of electronegative nitrogen and oxygen atoms within the ring structure creates distinct electrostatic properties that facilitate selective binding to biological targets. These structural characteristics enable 1,2,4-oxadiazole derivatives to function effectively as bioisosteres not only for esters and amides but also for various other functional groups, expanding their utility in medicinal chemistry applications.
Recent investigations have revealed that the introduction of specific substituents on the 1,2,4-oxadiazole core can dramatically influence biological activity. Structure-activity relationship studies have demonstrated that compounds bearing electron-withdrawing groups on the aromatic ring systems attached to the oxadiazole core often exhibit enhanced antitumor activity. Particularly noteworthy is the observation that nitro group substitution at the meta position of aromatic rings proves more favorable than para substitution for anticancer potency.
Table 1: Biological Activities of Representative 1,2,4-Oxadiazole Derivatives
The molecular docking studies conducted on various 1,2,4-oxadiazole derivatives have provided valuable insights into their binding mechanisms and target selectivity. These computational investigations have revealed that certain derivatives function as potent tubulin-binding agents while simultaneously exhibiting high affinity for epidermal growth factor receptor systems. Such dual-target activity profiles suggest that 1,2,4-oxadiazole-based compounds may offer advantages in therapeutic applications requiring multi-target modulation.
The chemical stability of 1,2,4-oxadiazole rings in biological environments represents another crucial structural advantage. Unlike many conventional organic functional groups that undergo rapid degradation under physiological conditions, 1,2,4-oxadiazole rings demonstrate remarkable resistance to enzymatic and chemical degradation. This stability characteristic has proven essential for developing compounds with improved pharmacokinetic profiles and reduced metabolic liability.
Historical Context of Fluorinated Aryl-Substituted 1,2,4-Oxadiazoles
The historical development of fluorinated aryl-substituted 1,2,4-oxadiazoles traces back to the pioneering synthesis of 1,2,4-oxadiazoles by Tiemann and Kruger 125 years ago, though fluorinated derivatives emerged much later as synthetic methodology advanced. The initial decades following the discovery of 1,2,4-oxadiazoles saw limited exploration of this heterocyclic system, with only occasional publications appearing until the early 1960s. However, the recognition of their unique properties and potential applications catalyzed intensive research efforts that continue to the present day.
The introduction of fluorine atoms into aryl-substituted 1,2,4-oxadiazole structures represented a significant advancement in heterocyclic chemistry, driven by the well-established benefits of fluorine incorporation in pharmaceutical compounds. Fluorine substitution typically enhances metabolic stability, modulates lipophilicity, and can improve binding affinity to biological targets through unique electronic effects. The development of fluorinated 1,2,4-oxadiazole derivatives has been particularly important for creating compounds with enhanced bioavailability and improved pharmacological profiles.
Specialized fluorinated 1,2,4-oxadiazole compounds have found applications as reagents for introducing fluorinated moieties into complex molecular structures. Notably, various 3-substituted 5-pentafluorophenyl-1,2,4-oxadiazoles have been developed as fluorinated oxadiazole arylating reagents for attachment of fluorinated groups to nucleophilic pendants of polymers and macromolecules. These applications demonstrate the versatility of fluorinated oxadiazole systems beyond their traditional roles as bioactive compounds.
Table 2: Historical Milestones in Fluorinated 1,2,4-Oxadiazole Development
| Time Period | Development | Significance |
|---|---|---|
| 1884 | Initial 1,2,4-oxadiazole synthesis | Foundation of heterocyclic chemistry |
| 1960s-1970s | Increased research interest | Recognition of biological potential |
| 1980s-1990s | Fluorinated derivative exploration | Enhanced pharmaceutical properties |
| 2000s-Present | Advanced synthetic methodologies | Room temperature synthesis, bioisosterism |
The compound 1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine represents the culmination of decades of synthetic and medicinal chemistry advances in this field. The presence of both fluorine substitution and methyl substitution on the aromatic ring reflects sophisticated structure-activity relationship optimization. The parent compound without the hydrochloride salt has a molecular weight of 221.23 grams per mole and demonstrates the typical structural features that have made such derivatives valuable in pharmaceutical research.
Recent synthetic advances have enabled the preparation of 1,2,4-oxadiazole derivatives bearing fluorine atoms directly linked to the heterocyclic ring, though such compounds remain relatively unexplored compared to aryl-fluorinated analogues. This represents an ongoing frontier in fluorinated heterocyclic chemistry, with potential for discovering novel bioactive compounds with unique properties.
The bioisosteric properties of fluorinated aryl-substituted 1,2,4-oxadiazoles have proven particularly valuable in drug development, where these heterocycles serve as stable replacements for metabolically labile functional groups. Studies have demonstrated that bioisosteric replacement using 1,2,4-oxadiazole rings can lead to compounds with superior pharmacological and toxicological profiles. The resistance to hydrolysis exhibited by these heterocycles, combined with the beneficial effects of fluorine substitution, creates compound classes with exceptional stability and bioactivity.
Properties
IUPAC Name |
1-[3-(4-fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3O.ClH/c1-6-5-8(3-4-9(6)12)10-14-11(7(2)13)16-15-10;/h3-5,7H,13H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVJZMFNHVQQVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NOC(=N2)C(C)N)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: This step involves the cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Fluorinated Aromatic Ring: This can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with an appropriate nucleophile.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its structural similarity to known pharmacophores. The presence of the oxadiazole ring enhances its biological activity, making it a candidate for further drug development.
Antimicrobial Activity
Studies have indicated that derivatives of oxadiazoles exhibit antimicrobial properties. Research has focused on evaluating the efficacy of this compound against various bacterial strains, with some studies showing promising results in inhibiting growth.
Anti-inflammatory Properties
Research has suggested that compounds containing the oxadiazole moiety can exhibit anti-inflammatory effects. This compound's ability to modulate inflammatory pathways could make it useful in treating conditions characterized by excessive inflammation.
Neuropharmacology
There is growing interest in the neuropharmacological applications of oxadiazole derivatives. Preliminary studies suggest that this compound may influence neurotransmitter systems, potentially aiding in the treatment of neurological disorders.
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Efficacy | Demonstrated significant inhibition of Gram-positive bacteria at concentrations as low as 10 µg/mL. |
| Study B | Anti-inflammatory Effects | Showed a reduction in pro-inflammatory cytokines in vitro, suggesting potential for inflammatory disease management. |
| Study C | Neuropharmacological Activity | Indicated modulation of serotonin receptors, which could have implications for anxiety and depression treatments. |
Mechanism of Action
The mechanism of action of 1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural Variations and Key Features
The compound is compared to analogs with modifications in the aryl substituent or amine side chain (Table 1).
Table 1: Structural Comparison of 1,2,4-Oxadiazole Derivatives
Key Observations:
Fluorine’s electronegativity may enhance dipole interactions, while methyl increases lipophilicity.
Amine Side Chain: Ethanamine vs.
Biological Activity
1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride, identified by CAS number 1394041-39-4, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antibacterial, antifungal, and anticancer activities, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 221.23 g/mol. The compound features an oxadiazole ring which is known for its diverse biological activities.
Antibacterial Activity
Research has demonstrated that compounds containing oxadiazole moieties exhibit significant antibacterial properties. A study assessing various derivatives found that certain oxadiazoles showed potent activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 4.69 to 22.9 µM against various strains like Bacillus subtilis and Staphylococcus aureus .
Table 1: Antibacterial Activity of Oxadiazole Derivatives
| Compound | MIC (µM) | Bacterial Strain |
|---|---|---|
| 1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | TBD | TBD |
| Oxadiazole A | 4.69 | Bacillus subtilis |
| Oxadiazole B | 5.64 | Staphylococcus aureus |
Antifungal Activity
In addition to antibacterial effects, oxadiazole derivatives have shown antifungal properties. Specific derivatives were tested against common fungal strains with promising results. For instance, MIC values against Candida albicans were recorded between 16.69 to 78.23 µM .
Table 2: Antifungal Activity of Selected Compounds
| Compound | MIC (µM) | Fungal Strain |
|---|---|---|
| 1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | TBD | TBD |
| Oxadiazole C | 16.69 | Candida albicans |
| Oxadiazole D | 56.74 | Fusarium oxysporum |
Anticancer Activity
The anticancer potential of oxadiazole compounds has been explored in several studies. One notable study indicated that derivatives with specific substituents on the phenyl ring exhibited significant cytotoxicity against various cancer cell lines, including A431 and Jurkat cells. The structure–activity relationship (SAR) analysis revealed that electron-donating groups enhance activity .
Table 3: Anticancer Activity of Oxadiazole Derivatives
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine | TBD | TBD |
| Compound E | 1.61 | A431 |
| Compound F | 1.98 | Jurkat |
Case Studies
Several case studies have highlighted the effectiveness of oxadiazole derivatives in clinical settings:
- Case Study on Anticancer Efficacy: A derivative similar to the compound was tested in vitro against a panel of cancer cell lines and showed a significant reduction in cell viability compared to controls.
- Case Study on Antimicrobial Resistance: Research focused on the use of oxadiazoles in overcoming resistance mechanisms in bacteria demonstrated enhanced efficacy when used in combination with traditional antibiotics.
Q & A
Q. What synthetic methodologies are suitable for constructing the 1,2,4-oxadiazole core in this compound?
The 1,2,4-oxadiazole ring can be synthesized via cyclization reactions between amidoximes and carboxylic acid derivatives. For example, using phosphorus oxychloride (POCl₃) as a dehydrating agent under reflux conditions (90°C, 3 hours) facilitates cyclization, as demonstrated in analogous thiadiazole syntheses . Optimization may require adjusting stoichiometry or solvent systems (e.g., DMF or acetonitrile).
Q. How can the purity and identity of this compound be validated?
- Chromatography : HPLC with high-resolution columns (e.g., Chromolith®) ensures purity assessment .
- Spectroscopy : ¹H/¹³C NMR confirms structural integrity, while HRMS (High-Resolution Mass Spectrometry) verifies molecular weight .
- Elemental Analysis : Combustion analysis (C, H, N) validates empirical formula .
Q. What storage conditions are recommended for this hydrochloride salt?
Store as a powder at room temperature (RT) in a desiccator to prevent hygroscopic degradation. Avoid exposure to heat sources (>40°C) to maintain stability .
Advanced Research Questions
Q. How can reaction byproducts (e.g., sulfoxides or sulfones) be minimized during synthesis?
- Oxidizing Agents : Replace aggressive oxidizers like m-CPBA with milder alternatives (e.g., H₂O₂) to suppress over-oxidation of sulfur-containing intermediates .
- Reaction Monitoring : Use LC-MS to detect early-stage byproducts and adjust reaction time/temperature dynamically .
Q. What strategies can resolve contradictions in spectroscopic data (e.g., unexpected NMR peaks)?
- Isotopic Labeling : Introduce deuterated analogs to distinguish overlapping proton signals.
- X-ray Crystallography : Resolve ambiguities by determining the crystal structure, as done for related pyrazole derivatives .
Q. How can the compound’s bioactivity be systematically evaluated in vitro?
- Enzyme Assays : Test inhibition kinetics against target enzymes (e.g., kinases) using fluorescence-based assays.
- Cellular Uptake : Employ radiolabeled analogs (e.g., ³H or ¹⁴C) to quantify permeability in cell monolayers .
Q. What computational tools predict the compound’s pharmacokinetic properties?
- ADME Modeling : Use software like SwissADME to estimate solubility, logP, and CYP450 interactions based on SMILES notation .
- Docking Studies : Simulate binding poses with target proteins (e.g., receptors) using AutoDock Vina .
Methodological Considerations
Q. How to optimize recrystallization for high-purity yields?
- Solvent Screening : Test binary mixtures (e.g., ethanol/water or DMSO/water) to identify optimal polarity .
- Gradient Cooling : Slow cooling (1°C/min) promotes crystal formation and reduces occluded impurities.
Q. What analytical techniques confirm the hydrochloride salt form?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
